methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate
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Overview
Description
methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that features a combination of fluorophenyl, triazolopyridinyl, and furoate groups
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides. They are involved in various biological processes, including pain perception, mood regulation, and immune response modulation.
Mode of Action
Fezolinetant interacts with its target, the Neurokinin Receptor, by binding to it. This binding inhibits the receptor’s activity , leading to changes in the cellular processes that the receptor regulates. The exact nature of these changes depends on the specific type of Neurokinin Receptor and the cell in which it is expressed.
Pharmacokinetics
Fezolinetant’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailabilityIt is known that the compound is soluble in dmso , which suggests it may be well-absorbed and distributed in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Fezolinetant: A compound with a similar triazolopyridinyl structure, used as a neurokinin receptor inhibitor.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anti-inflammatory properties.
Uniqueness
methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for research and development.
Properties
IUPAC Name |
methyl 5-[[4-fluoro-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]anilino]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O5S/c1-13-22-23-19-18(4-3-11-24(13)19)31(27,28)25(15-7-5-14(21)6-8-15)12-16-9-10-17(30-16)20(26)29-2/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVYVJLOKUVQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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